![molecular formula C20H22N2O3 B2617955 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-09-2](/img/structure/B2617955.png)
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate precursor.
Coupling Reaction: The intermediate is then coupled with a methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of alcohol-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinyl group, which can confer distinct biological and chemical properties compared to other similar compounds.
Activité Biologique
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as a derivative of Apixaban, is a compound that has gained significant attention in medicinal chemistry due to its biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxy group.
- A piperidinone moiety.
- A benzamide functionality.
Its molecular formula is C19H22N2O4 with a molecular weight of approximately 374.5 g/mol. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to other related compounds.
This compound acts primarily as a direct inhibitor of activated factor X (FXa) , a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, leading to decreased platelet aggregation and prevention of clot formation. This mechanism makes it particularly valuable in anticoagulation therapy.
Pharmacokinetics
Research indicates that this compound exhibits:
- Good bioavailability : It is effectively absorbed into the bloodstream.
- Low clearance rates : This suggests prolonged action within the body, making it suitable for therapeutic use.
Biological Activity and Applications
The primary biological activity of this compound is its anticoagulant effect. Its applications include:
- Treatment and prevention of thromboembolic disorders.
- Potential use in various cardiovascular diseases due to its ability to modulate blood coagulation.
Comparative Analysis
To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented in the table below:
Compound Name | Key Features | Unique Aspects |
---|---|---|
N-(3-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide | Lacks methoxy group | Similar core structure but different reactivity |
4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Simple sulfonamide structure | No piperidinone component |
N-(piperidin-1-yl)benzenesulfonamide | Contains piperidine but not oxo | Different pharmacological profile |
The presence of the methoxy group in this compound significantly influences its binding affinity and selectivity towards target enzymes like FXa, potentially leading to more effective therapeutic agents.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings. For instance:
- Anticoagulation Studies : In clinical trials evaluating FXa inhibitors, compounds similar to this compound demonstrated significant reductions in thrombotic events compared to traditional anticoagulants.
- Pharmacological Evaluations : Studies have shown that derivatives exhibit comparable or superior efficacy against thrombin generation compared to existing treatments like Warfarin and Dabigatran.
Propriétés
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-9-16(13-18(14)22-12-4-3-5-19(22)23)21-20(24)15-7-10-17(25-2)11-8-15/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPITXDLNXWORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.